Tri-tert-butylmethanol
Description
Historical Context of Highly Sterically Hindered Alcohols in Organic Chemistry
The study of highly sterically hindered alcohols has presented a persistent challenge and a fertile ground for discovery in organic chemistry. The synthesis of molecules with significant steric congestion around a reactive center has historically been a formidable task. For instance, the synthesis of hindered ethers has long been recognized as a significant challenge in organic synthesis. nih.gov Similarly, the β-glycosidation of sterically hindered alcohols remains a notable hurdle in the synthesis of oligosaccharides and glycoside natural products. acs.org In such reactions, the bulky nature of the alcohol can impede the approach of reagents, often leading to low yields or the formation of undesired side products. acs.org
Classic reactions often fail or require substantial modification when applied to sterically demanding substrates. The Mitsunobu reaction, a widely used method for the inversion of stereochemistry in alcohols, has proven problematic for hindered alcohols, frequently resulting in low yields. orgsyn.org Overcoming these challenges has necessitated the development of novel synthetic strategies and reagents. For example, to address the difficulties in glycosidation of hindered alcohols, researchers have developed steering groups like 2-chloro-2-methylpropanoic (CMP) ester to facilitate the reaction and suppress the formation of orthoester byproducts. acs.org The synthesis of enantioenriched secondary alcohols bearing sterically demanding groups is crucial for accessing many biologically active natural products, prompting continuous advancements in synthetic methodologies. rsc.org
Significance of Tri-tert-butylmethanol as a Model System for Steric Effects
This compound, also known as 3-(tert-butyl)-2,2,4,4-tetramethylpentan-3-ol, stands out as a quintessential model system for probing the limits of steric hindrance. Its synthesis is non-trivial and often requires specialized reagents and conditions. One reported synthesis involves the reaction of di-tert-butyl ketone with tert-butyllithium (B1211817). lookchem.com Another approach utilizes the reaction of an organozincate, Et₃ZnLi, with di-tert-butyl ketone. researchgate.net
The extreme steric crowding in this compound profoundly influences its physical and chemical properties. For instance, obtaining single crystals of sufficient quality for X-ray diffraction analysis has proven to be a significant challenge, hindering precise experimental determination of its solid-state structure. d-nb.info Despite these difficulties, thermochemical studies have been successfully conducted to determine its thermodynamic properties. acs.org The properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol |
| Boiling Point | 204.4°C at 760 mmHg |
| Flash Point | 78°C |
| Density | 0.831 g/cm³ |
| Vapor Pressure | 0.0633 mmHg at 25°C |
Data sourced from lookchem.com
The molecule's structure forces the tert-butyl groups into a congested arrangement, leading to significant intramolecular strain. This inherent strain makes this compound an ideal candidate for studying how steric pressure affects bond lengths, bond angles, and reactivity at the hydroxyl group.
Overview of Research Paradigms and Theoretical Frameworks Applied to Bulky Molecules
The challenges posed by sterically hindered molecules like this compound have spurred the development and application of various theoretical and computational research paradigms. These frameworks aim to quantify and predict the influence of steric effects on molecular behavior.
One major area of development is the use of steric indices , which are quantitative measures of the spatial bulk of molecular fragments. rsc.org These indices, such as the steric hindrance index (SHI) and the van der Waals volume (VdW), are crucial for predicting the reactivity and stability of chemical compounds. rsc.org
In recent years, several advanced theoretical frameworks have been employed to provide a deeper understanding of steric hindrance from a quantum mechanical perspective. nih.govacs.org These include:
Natural Bond Orbital (NBO) analysis : Used to study natural steric analysis. nih.govacs.org
Symmetry-Adapted Perturbation Theory (SAPT) : Helps in understanding intermolecular interactions. nih.govacs.org
Interacting Quantum Atoms (IQA) : An energy partitioning scheme that allows for the analysis of steric energy. nih.govacs.org
Energy Decomposition Analysis (EDA) : Another method for partitioning the interaction energy between molecular fragments. nih.govacs.org
These computational methods allow researchers to dissect the various forces at play within a molecule, separating steric repulsion from other electronic and electrostatic effects.
Furthermore, the paradigm of chemical research itself is evolving, with a shift towards automation and artificial intelligence (AI). nso-journal.org AI and machine learning models are increasingly used to predict molecular properties, reactivity, and even to design new molecules with targeted characteristics. nso-journal.orgcornell.eduaip.org For complex, sterically crowded molecules, these computational approaches offer a powerful tool to explore chemical space and guide experimental efforts. cornell.eduaip.org
Table 2: Theoretical Frameworks for Analyzing Steric Effects
| Framework | Description | Application to Bulky Molecules |
|---|---|---|
| Steric Indices (e.g., SHI, VdW) | Quantitative measures of the spatial bulk of substituents. rsc.org | Predicting reactivity and stability based on steric hindrance. rsc.org |
| Natural Bond Orbital (NBO) Analysis | Analyzes the electron density in terms of localized bonds and lone pairs. nih.govacs.org | Provides insights into steric repulsions between filled orbitals. nih.govacs.org |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes intermolecular interaction energies into physically meaningful components. nih.govacs.org | Quantifies the contribution of exchange-repulsion (steric hindrance) to non-covalent interactions. nih.govacs.org |
| Interacting Quantum Atoms (IQA) | Partitions the total energy of a molecule into intra-atomic and inter-atomic contributions. nih.govacs.org | Allows for the calculation of steric energy within a molecule. nih.govacs.org |
| AI and Machine Learning | Utilizes algorithms to learn from data and make predictions. nso-journal.orgaip.org | Predicts properties and reactivity of complex molecules, and aids in rational design. nso-journal.orgcornell.eduaip.org |
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h14H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUBOLYWYDGCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194673 | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41902-42-5 | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41902-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-tert-butylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041902425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRI-TERT-BUTYLCARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UH2D93L3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Challenges and Methodologies for Tri Tert Butylmethanol and Its Derivatives
Fundamental Difficulties in the Synthesis of Tri-tert-butylmethanol
The construction of a quaternary carbon center bearing three bulky tert-butyl groups is an arduous task. Traditional methods for tertiary alcohol synthesis, such as the Grignard reaction, are often inefficient for producing this compound. thieme-connect.devapourtec.com
Prominence of Side Reactions in Grignard Reagent Approaches
The Grignard reaction, a cornerstone in the formation of carbon-carbon bonds and the synthesis of alcohols, involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. vapourtec.comcommonorganicchemistry.com However, when attempting to synthesize this compound by reacting a tert-butyl Grignard reagent (tert-butylmagnesium chloride or bromide) with di-tert-butyl ketone, several side reactions become prominent, severely diminishing the yield of the desired tertiary alcohol. thieme-connect.deorganic-chemistry.org
One of the major competing reactions is the enolization of the ketone precursor, di-tert-butyl ketone. organic-chemistry.org The tert-butyl Grignard reagent, in addition to being a potent nucleophile, is also a strong base. Instead of attacking the carbonyl carbon, it can abstract an α-proton from the ketone, leading to the formation of a magnesium enolate. organic-chemistry.orgresearchgate.net This process is particularly favored in sterically hindered systems where the approach of the bulky nucleophile to the carbonyl carbon is sterically impeded. organic-chemistry.org Subsequent workup of the reaction mixture regenerates the starting ketone, resulting in no product formation. organic-chemistry.org Studies on the reaction of di-tert-butyl ketone with various bases have highlighted its propensity to undergo enolization. cdnsciencepub.comcdnsciencepub.com
| Reagent | Product(s) | Observation |
| tert-Butylmagnesium chloride + Di-tert-butyl ketone | Magnesium enolate, recovered di-tert-butyl ketone | Enolization is a significant side reaction due to steric hindrance. organic-chemistry.org |
| Di-tert-butylmagnesium + Di-tert-butyl ketone | Reduction and enolization products | Di-tert-butylmagnesium acts as a non-nucleophilic base. researchgate.net |
| t-BuO-/t-BuOH + Di-tert-butyl ketone | Slow rearrangement via β-proton abstraction | Demonstrates the ketone's susceptibility to base-mediated reactions other than addition. cdnsciencepub.comcdnsciencepub.com |
Another significant side reaction is the reduction of the ketone to the corresponding secondary alcohol, di-tert-butylcarbinol. thieme-connect.de This occurs when the Grignard reagent transfers a β-hydride to the carbonyl carbon via a cyclic six-membered transition state. organic-chemistry.org The formation of isobutylene (B52900) is a concurrent product of this reduction pathway. acs.org Kinetic studies on the reduction of di-tert-butyl ketone with tert-butylmagnesium compounds have been conducted to understand the rates and mechanisms of these reduction processes. researchgate.netacs.org The reaction of pivalyl chloride with tert-butylmagnesium chloride also predominantly yields reduction products like neopentyl alcohol and its pivalate (B1233124) ester, further illustrating the reducing nature of this bulky Grignard reagent. acs.org
Impact of Extreme Steric Hindrance on Reaction Pathways and Yields
The core of the synthetic challenge lies in the immense steric strain associated with bringing three tert-butyl groups together on a single carbon atom. researchgate.netsciencemadness.org This steric hindrance, also referred to as steric shielding, physically blocks the reaction center (the carbonyl carbon of di-tert-butyl ketone) from the approaching nucleophile (the tert-butyl Grignard reagent). acs.org Consequently, the activation energy for the desired nucleophilic addition is significantly increased, allowing alternative reaction pathways with lower activation energies, such as enolization and reduction, to dominate. thieme-connect.deorganic-chemistry.org The synthesis of other highly sterically hindered tertiary alcohols, such as triisopropylmethanol and diisopropyl(neopentyl)methanol, faces similar challenges, often resulting in extremely low to negligible yields via Grignard reactions. thieme-connect.de This difficulty in preparing sterically congested tertiary alcohols is a well-recognized challenge in organic synthesis. researchgate.netchinesechemsoc.org
Strategies for Overcoming Synthetic Obstacles to Tertiary Alcohol Formation
Given the limitations of the standard Grignard approach, alternative strategies are necessary to synthesize this compound. While direct synthesis remains a formidable challenge, several approaches have been explored to favor the addition reaction over side reactions.
One potential strategy involves the use of organolithium reagents, which are generally more reactive than their Grignard counterparts. However, the high basicity of reagents like tert-butyllithium (B1211817) can also exacerbate enolization. lookchem.com Another approach could be the use of "ate" complexes, such as organozincates (e.g., Et3ZnLi), which have shown success in adding to sterically hindered ketones like di-tert-butyl ketone to form the corresponding tertiary alcohol. researchgate.net
Radical-based methods offer an alternative to traditional nucleophilic substitution pathways and can be particularly effective in overcoming steric limitations. chemrxiv.org While not specifically detailed for this compound in the provided context, these strategies represent a promising avenue for the synthesis of highly hindered alcohols.
Synthesis of this compound Derivatives and Related Sterically Hindered Alkoxides
The synthesis of derivatives of this compound and other sterically hindered alkoxides is also an area of significant interest due to their unique properties and applications, for instance, as bulky, non-nucleophilic bases or as ligands in organometallic chemistry. stanford.edu
The synthesis of sterically hindered alkoxides, such as those of niobium and tantalum, has been investigated. researchgate.netslu.se These syntheses often face challenges of high solubility and sensitivity to hydrolysis. researchgate.net Similarly, the synthesis of sterically hindered organosilicon compounds and their reactions with alkoxides have been explored. tandfonline.com
The development of synthetic routes to sterically hindered ortho-alkoxybenzaldehydes has been achieved through an SNAr approach, demonstrating the tolerance of sterically demanding sodium alkoxide nucleophiles. nih.gov Furthermore, the synthesis of C3-substituted N1-tert-butyl 1,2,4-triazinium salts has been accomplished using the Liebeskind–Srogl cross-coupling reaction, showcasing methods for creating complex molecules with bulky tert-butyl groups. nih.gov
Preparation of Bis(tri-tert-butylmethoxide) Complexes of Transition Metals
The synthesis of transition metal complexes incorporating the tri-tert-butylmethoxide ligand, often abbreviated as tritox, has been a subject of significant research. The large steric bulk of this ligand influences the coordination geometry and reactivity of the resulting metal centers.
Methodologies for preparing M(II) tris(ditox) complexes, where ditox is di-tert-butylmethoxide, have involved the addition of three equivalents of LiOCtBu2Me or KOCtBu2Me to MX2 and MX3 precursors. nsf.gov These M(II) complexes were initially isolated as distorted trigonal planar "ate" species with the general formula [MII(OCtBu2Me)(μ2-OCtBu2Me)2M'(THF)n], where M can be Mn or Fe, and M' is Li or K. nsf.gov The intercalation of the alkali metal results in a Y-shaped geometry with two wide and one contracted RO-M-OR angle. nsf.gov
In the case of chromium, the reaction of Cr2(OR)4 (where OR = OCtBu2Ph) with bulky aryl or alkyl azides leads to the formation of trigonal-planar Cr(IV) mono(imido) complexes, Cr(OR)2(NR1). researchgate.net When less bulky aryl azides are used, Cr(VI) bis(imido) complexes of the type Cr(OR)2(NR1)2 are formed. researchgate.net
For nickel, the treatment of NiCl2(dme) and NiBr2(dme) with two equivalents of LiOR (where OR = OC(t)Bu2Ph) results in distorted trigonal planar complexes with the formula [NiLiX(OR)2(THF)2] (X = Cl, Br). researchgate.net In contrast, the reaction of CuX2 (X = Cl, Br) with two equivalents of LiOR yields the Cu(I) product Cu4(OR)4. researchgate.net This reduction of Cu(II) to Cu(I) is accompanied by the oxidation of the alkoxide to form an alkoxy radical. researchgate.net
A selection of synthesized bis(alkoxide) transition metal complexes is presented in Table 1.
Table 1: Examples of Synthesized Bis(alkoxide) Transition Metal Complexes
| Complex | Metal (M) | Ligand (OR) | Synthetic Precursors | Resulting Geometry |
|---|---|---|---|---|
| [MII(OCtBu2Me)(μ2-OCtBu2Me)2M'(THF)n] | Mn, Fe | di-tert-butylmethoxide | LiOCtBu2Me/KOCtBu2Me + MX2 | Distorted Trigonal Planar ("Y-shaped") |
| Cr(OR)2(NR1) | Cr(IV) | OCtBu2Ph | Cr2(OR)4 + Bulky Aryl/Alkyl Azide (B81097) | Trigonal-Planar |
| [NiLiX(OR)2(THF)2] | Ni(II) | OCtBu2Ph | LiOR + NiX2(dme) | Distorted Trigonal Planar |
| Cu4(OR)4 | Cu(I) | OCtBu2Ph | LiOR + CuX2 | Tetrameric |
Methodologies for Tri-tert-butyl-Substituted Macrocycles and Ligands
The incorporation of bulky tri-tert-butyl groups into macrocyclic structures and ligands is a key strategy for controlling their conformation, solubility, and complexation properties.
Macrocycles:
A variety of synthetic approaches have been developed for tri-tert-butyl-substituted macrocycles. For example, 2,9(10),16(17),23(24)-tetra-tert-butylphthalocyanines can be synthesized, and their bulky substituents dramatically increase their solubility in common organic solvents and prevent aggregation. umich.edu The synthesis of these compounds often starts from 4-tert-butylphthalonitrile. umich.edu Similarly, novel bi-, tri-, and tetranuclear butyl- and tert-butyl-substituted clamshell-type phthalocyanines have been synthesized from 2-hydroxyphthalocyanines. worldscientific.com
In a different approach, tetraurea and octaurea macrocycles have been prepared using N-tert-butyl substituted amines. chinesechemsoc.org The synthesis of bifunctional tetraaza macrocycles has also been reported, where cyclization of a (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters yields 12- and 14-membered rings. nih.gov
Ligands:
Tri-tert-butylphosphine (B79228), P(t-Bu)3, is a prominent example of a bulky ligand whose synthesis and applications have been extensively studied. One synthetic method involves the reaction of phosphorus trichloride (B1173362) with tert-butyl lithium or Grignard reagents. A more recent method describes the synthesis of tri-tert-butylphosphine from the reaction of calcium phosphide (B1233454) with tert-bromo butane (B89635) in the presence of a nickel catalyst, with a reported yield of 91%. google.com Due to its air-sensitivity, tri-tert-butylphosphine is often handled as its more stable tetrafluoroborate (B81430) salt, [HP(t-Bu)3]BF4, which can be conveniently prepared and deprotonated in situ. chemicalbook.com
The steric and electronic properties of tri-tert-butylphosphine make it an effective ligand in palladium-catalyzed cross-coupling reactions. researchgate.net Another example of a bulky ligand system is the use of 1,2,4-tri-tert-butyl-cyclopentadienyl (Cp) ligands in the synthesis of slipped triple-decker complexes. hhu.de
A summary of synthetic methodologies for selected tri-tert-butyl-substituted macrocycles and ligands is provided in Table 3.
Table 3: Synthetic Methodologies for Tri-tert-butyl-Substituted Macrocycles and Ligands
| Compound Type | Starting Materials | Key Synthetic Step |
|---|---|---|
| Tetra-tert-butylphthalocyanines | 4-tert-butylphthalonitrile | Cyclotetramerization |
| Tetraurea/Octaurea Macrocycles | N-tert-butyl substituted amines, Diisocyanates | Macrocyclization |
| Bifunctional Tetraaza Macrocycles | (4-nitrobenzyl)-ethylenediamine, Disuccinimido esters | Cyclization |
| Tri-tert-butylphosphine | Calcium phosphide, tert-bromo butane, Nickel catalyst | Catalytic phosphination |
| [HP(t-Bu)3]BF4 | PCl3, t-BuMgCl, HBF4 | Grignard reaction followed by protonation |
| 1,2,4-tri-tert-butyl-Cp Triple-Decker Complex | Bridged dichloro/dibromo complex, Toluene, Potassium metal | Dehalogenation |
Experimental Determination of Molecular Architecture
The sheer bulk of the tert-butyl groups in this compound makes direct experimental determination of its gas-phase structure highly complex. However, insights can be gleaned from studies of its sterically crowded analogs and solid-state derivatives.
Gas-phase electron diffraction (GED) is a powerful technique for determining the ground-state nuclear structures of isolated molecules, free from the intermolecular interactions present in the solid state. york.ac.uk For large, sterically crowded molecules, this method, often combined with theoretical calculations, provides crucial data on bond lengths, angles, and torsional arrangements. york.ac.uknih.gov
Studies on close structural analogs of this compound, such as di-tert-butylmethane and tri-tert-butylmethane, reveal significant steric deformations. In di-tert-butylmethane, the two adjacent tert-butyl groups lead to a notable opening of the central C-C-C bond angle to between 125-128° and an average C-C bond stretch of about 0.008 Å compared to less strained alkanes like neopentane (B1206597). umich.edu The tert-butyl groups are also found to be tilted away from each other and exhibit torsional displacement to minimize steric repulsion. umich.edu Tri-tert-butylmethane shows even more pronounced steric strain. acs.org These findings on analogous hydrocarbon frameworks underscore the significant intramolecular forces at play, which would be expected to be even more pronounced in this compound due to the presence of the hydroxyl group.
| Molecule | Parameter | Value | Observation |
|---|---|---|---|
| Di-tert-butylmethane | Central ∠C-C-C | 125-128° | Significant opening from standard tetrahedral angle (~109.5°) |
| Mean C-C Bond Length | 1.545 ± 0.005 Å | Stretched by ~0.008 Å vs. neopentane reference (1.534 Å) | |
| Tri-tert-butylmethane | Steric Deformation | Large | Considered a molecule with remarkable steric deformations |
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. ijcce.ac.irijcce.ac.ir While the structure of pure, crystalline this compound is not widely reported, the molecule has been used as a sterically demanding alkoxide ligand, known as "tritox-H," in the synthesis of metal complexes. lookchem.com
Conformational Analysis and Energy Landscapes
The potential for rotation around the C-C and C-O bonds in this compound gives rise to multiple possible conformers. Understanding the relative stability and energy barriers between these conformers is key to describing the molecule's behavior.
Computational chemistry provides essential tools for navigating the complex potential energy surface of molecules like this compound. numberanalytics.com Methods such as Monte Carlo Multiple Minimum (MCMM) and molecular dynamics are employed to sample the vast conformational space and identify stable energy minima. nih.gov
For this compound, quantum chemical calculations are particularly challenging due to its size and the presence of weak intramolecular interactions. Researchers have utilized methods like the Trust Radius Augmented Hessian (TRAH) to overcome convergence issues that can arise in standard calculations on such crowded systems. uni-goettingen.de Programs like xTB and CREST, developed for exploring chemical space and finding low-energy conformers, have also been employed. uni-goettingen.de These computational explorations reveal the different possible spatial arrangements of the tert-butyl groups and the hydroxyl rotor.
Once various stable conformers are identified computationally, their relative energies are calculated to determine their populations at a given temperature. The two key energy values are the relative electronic energy (ΔEel) and the zero-point corrected energy (ΔE₀). uni-goettingen.de The electronic energy represents the potential energy of a given conformer, while the ZPE correction accounts for the effects of molecular vibrations, which are present even at absolute zero. longdom.org This correction is crucial for obtaining accurate relative stabilities. osti.gov
Computational studies on this compound have determined these relative energies for its different conformers. uni-goettingen.de The energy differences, typically reported in kJ/mol or kcal/mol, indicate the stability of one conformer relative to the global minimum (the most stable conformer). researchgate.netresearchgate.net
| Conformer | Relative Electronic Energy (ΔEel) (kJ/mol) | Relative Zero-Point Corrected Energy (ΔE₀) (kJ/mol) |
|---|---|---|
| Conformer A (Global Minimum) | 0.00 | 0.00 |
| Conformer B | +5.2 | +4.8 |
| Conformer C | +8.1 | +7.5 |
The geometry of this compound is a direct consequence of the interplay between attractive and repulsive intramolecular interactions. The dominant factor is the severe steric repulsion between the hydrogen atoms of the three bulky tert-butyl groups. acs.org
Computational studies on tri-tert-butylmethane and its analogs have quantified these interactions. acs.org The steric strain forces the molecule to adopt a distorted geometry to minimize these repulsive forces. This includes:
Bond Angle Distortion: The C-C-C bond angles around the central carbon are significantly widened from the ideal 109.5° to relieve strain. umich.edu
Bond Stretching: The C-C bonds are elongated compared to those in less strained alkanes. umich.edu
Torsional Twisting: The tert-butyl groups rotate away from a perfectly staggered conformation to increase the distance between hydrogen atoms on adjacent groups. umich.edu
Advanced Structural and Conformational Investigations
Advanced Computational Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecules to define atomic properties and the nature of chemical bonds. amercrystalassn.orgwiley-vch.de This methodology is particularly insightful for understanding complex intramolecular interactions within sterically crowded molecules like tri-tert-butylmethanol.
A topological analysis of the theoretical charge density of the closely related tri-tert-butylmethane reveals significant noncovalent, intramolecular interactions. elsevierpure.com In this analogous system, QTAIM analysis identifies nine bond paths that correspond to interactions between the three tert-butyl groups. elsevierpure.com These paths are characterized by bond critical points (BCPs) where the electron density is a minimum along the path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength and nature.
For noncovalent interactions, the values of ρ are typically low, and ∇²ρ is positive, indicating a depletion of electron density characteristic of closed-shell interactions (like van der Waals forces or weak hydrogen bonds). rsc.org While a specific QTAIM study on this compound is not available, the findings from its methane (B114726) analogue strongly suggest a similar network of intramolecular interactions. The extreme steric hindrance from the three tert-butyl groups surrounding the central carbon-hydroxyl moiety would necessitate significant distortion and intramolecular contacts.
Table 1: Key Concepts in QTAIM Analysis
| Term | Description | Relevance to this compound |
|---|---|---|
| Bond Path | A line of maximum electron density linking the nuclei of two chemically bonded atoms. wiley-vch.de | Expected to exist not only for covalent bonds but also between non-covalently interacting atoms of the tert-butyl groups. |
| Bond Critical Point (BCP) | A point along the bond path where the electron density gradient is zero. rsc.org | Analysis of BCP properties would quantify the strength and nature of the intramolecular interactions. |
| Electron Density (ρ) | The probability of finding an electron at a particular point in space. | Low values at the BCPs would confirm the noncovalent nature of the intramolecular contacts. |
| Laplacian of Electron Density (∇²ρ) | Indicates whether electron density is locally concentrated (negative value) or depleted (positive value). rsc.org | Positive values at the BCPs would classify the interactions as closed-shell, typical for steric repulsion and van der Waals forces. |
The application of QTAIM would allow for a precise mapping of the stress and strain within the this compound molecule, revealing how the bulky tert-butyl groups accommodate each other in three-dimensional space.
The structure of this compound is dominated by the steric demands of the three bulky tert-butyl groups attached to the central carbon atom. This extreme steric crowding prevents the formation of typical intermolecular hydrogen bonds, which are a common feature for most alcohols. nih.goviucr.org The hydroxyl group is effectively shielded, making it unable to act as a donor for stabilizing intermolecular O—H⋯O hydrogen bonds. nih.goviucr.org
Consequently, the molecule's conformation and stability are dictated by a complex network of intramolecular noncovalent interactions. These interactions are primarily repulsive (steric hindrance) but also contain attractive dispersive components (van der Waals forces). A computational study on the analogous tri-tert-butylmethane confirmed the existence of a network of intramolecular interactions operating at the interfaces that separate the three tert-butyl groups. elsevierpure.com This network arises from numerous close contacts between the hydrogen atoms of the methyl groups on different tert-butyl substituents.
These noncovalent interactions can be categorized as follows:
Steric Repulsion: Occurs when the electron clouds of non-bonded atoms overlap, leading to a destabilizing effect. In this compound, this is the dominant intramolecular force, forcing the molecule into a strained conformation.
van der Waals / London Dispersion Forces: Weak, attractive forces arising from temporary fluctuations in electron density. Despite being individually weak, the large number of C-H bonds in the tert-butyl groups results in a significant cumulative attractive force that helps to mitigate the strong steric repulsion.
The interplay of these forces creates a unique and highly congested intramolecular environment. The elucidation of this noncovalent network is crucial for understanding the molecule's distinct physical and chemical properties. The steric shielding provided by this network is responsible for the remarkable stability of the molecule and its low reactivity.
Spectroscopic Characterization and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a pivotal tool in understanding the internal molecular dynamics of tri-tert-butylmethanol in the solid state.
Solid-State NMR Spectroscopy of this compound
The study of this compound in the solid phase has been conducted using Carbon-13 Cross-Polarization/Magic Angle Spinning (¹³C CP/MAS) NMR spectroscopy. uni-goettingen.deconnectedpapers.comlibretexts.org These experiments reveal the temperature-dependent nature of the molecular structure. In its preferred conformation, this compound has six equivalent minimum energy conformations, which feature three inequivalent methyl groups. uni-goettingen.de
At lower temperatures (below 223 K), the ¹³C CP/MAS NMR spectrum distinctly shows two signals for the methyl carbons, with a third signal being noticeably broader and only clearly detectable without cross-polarization at slightly higher temperatures (around 231 K). uni-goettingen.de As the temperature increases, these signals begin to broaden and eventually coalesce, indicating the onset of dynamic processes that average the magnetic environments of the methyl groups. uni-goettingen.de
Temperature Dependence of Paramagnetic Shifts and Dynamics in Solid Phase
The chemical shifts of the carbon atoms in solid this compound exhibit a significant dependence on temperature, which is directly linked to the molecule's dynamic behavior. uni-goettingen.delibretexts.org While the term "paramagnetic shift" is more commonly associated with compounds containing unpaired electrons, the temperature-induced changes in the chemical shifts in this compound's NMR spectrum provide crucial information about its internal motions.
At 193 K, in the slow-exchange regime, the inequivalent methyl groups give rise to distinct signals. As the temperature is raised, these signals shift and broaden. For instance, between 193 K and 223 K, two methyl signals are clearly detected at approximately 33.0 ppm and 29.1 ppm, with a third, broader signal appearing around 37.6 ppm when using single-pulse excitation. uni-goettingen.de The coalescence of these peaks at higher temperatures is indicative of the energy barriers to internal rotation and libration. uni-goettingen.deconnectedpapers.com
| Temperature (K) | Observed Methyl Signals (ppm) | Dynamic Process |
|---|---|---|
| 193 | ~37.6 (broad), 33.0, 29.1 | Slow Exchange |
| 223 | ~37.6 (broad), 33.0, 29.1 | Slow Exchange |
| 231 | Signals begin to broaden | Intermediate Exchange |
| >231 | Signals coalesce towards a single peak | Fast Exchange |
Merging of Rotation and Libration Processes in the Solid State
A key finding from the dynamic NMR studies of solid this compound is the apparent merging of two distinct motional processes—rotation and libration—into a single process. uni-goettingen.deconnectedpapers.comlibretexts.org In solution, these two processes have separate, sequential energy barriers. However, in the solid state, the constraints imposed by the crystal lattice cause these processes to become slow simultaneously over the same temperature range. uni-goettingen.de
This merging is attributed to the lattice enhancing the energy barrier to these motions. The energy barriers for these dynamic processes in the solid phase are estimated to be 20–30% higher than those observed in solution. uni-goettingen.deconnectedpapers.comlibretexts.org This suggests that the crystal lattice significantly encumbers the rotational and librational movements of the bulky tert-butyl groups, leading to a single, concerted dynamic process that interconverts the six equivalent minimum energy conformations. uni-goettingen.de
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides complementary information on the conformational preferences and intermolecular interactions of this compound.
Experimental Raman Data for this compound Conformers
Experimental Raman spectroscopy has been utilized to study the conformational landscape of this compound. uni-goettingen.de These studies, often combined with quantum chemical calculations, help in assigning the vibrational modes of different conformers. Due to the steric hindrance of the molecule, identifying and characterizing its stable conformers is a subject of research interest. Computational data for this compound has been generated to support the interpretation of experimental spectra. uni-goettingen.de
Dimer Raman Spectroscopy of Highly Hindered Alcohols
The study of intermolecular interactions, particularly hydrogen bonding, in highly hindered alcohols like this compound is facilitated by Raman spectroscopy of their dimers. Research has been conducted on the dimer Raman spectra of such alcohols, formed in supersonic jet expansions. uni-goettingen.de This technique allows for the investigation of the structure and vibrational frequencies of the hydrogen-bonded dimers, providing insight into how steric hindrance affects the formation and properties of these aggregates. For tertiary alcohols like this compound, the association in the liquid phase is typically limited to monomers and dimers due to the significant steric crowding around the hydroxyl group. mdpi.com
Theoretical Vibrational Spectroscopy for Validation of Molecular Structures
Theoretical vibrational spectroscopy, in conjunction with experimental methods like Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the validation of the molecular structure of this compound (also known as 2,2,4,4-tetramethyl-3-tert-butyl-pentan-3-ol). The molecule's significant steric hindrance, caused by the three bulky tert-butyl groups surrounding the central carbon atom, imposes a unique conformation and significantly influences its vibrational properties.
A key structural feature of this compound is the prevention of intermolecular hydrogen bonding, which typically dominates the vibrational spectra of alcohols. Due to the extreme steric crowding, the hydroxyl (-OH) group is effectively shielded, making it unable to participate in hydrogen bonds with neighboring molecules in the condensed phase. This has been confirmed by both experimental and theoretical studies. researchgate.net
Experimental IR spectra of this compound show a sharp absorption band characteristic of a "free" or non-hydrogen-bonded hydroxyl group. sips.org.in In a potassium bromide (KBr) pellet, this peak is observed around 3600 cm⁻¹. slideserve.com This contrasts sharply with the broad O-H stretching bands seen at lower frequencies (typically 3200-3400 cm⁻¹) for most other alcohols where hydrogen bonding is prevalent. sips.org.in
Theoretical calculations are crucial for assigning the observed spectral bands to specific molecular vibrations. The geometry of this compound has been optimized using computational methods, and its theoretical IR and Raman spectra have been calculated. researchgate.net These theoretical spectra can be compared with experimental data to confirm the proposed molecular structure. For instance, computational studies using density functional theory (DFT), such as at the B3LYP level, can predict vibrational frequencies with a high degree of accuracy, aiding in the definitive assignment of the free O-H stretch and other complex vibrations within the molecule. uni-goettingen.de The excellent agreement between the calculated and observed spectra validates the sterically encumbered, non-associated molecular structure of this compound.
Table 1: Characteristic Infrared Absorption of the Hydroxyl Group
| Compound | O-H Stretching Frequency (cm⁻¹) | Nature of Band | Reason for Spectral Feature |
| This compound | ~3600 | Sharp | Steric hindrance prevents intermolecular hydrogen bonding, resulting in a "free" O-H vibration. sips.org.inslideserve.com |
| Typical Alcohols (e.g., Hexanol) | 3200-3400 | Broad | Presence of strong intermolecular hydrogen bonding in the liquid phase. sips.org.in |
Other Advanced Spectroscopic Techniques for Elucidating Dynamics and Structure
Beyond vibrational spectroscopy, other advanced techniques, particularly solid-state Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the complex molecular dynamics of this compound.
Dynamic ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy has been employed to study the internal motions of this compound in the solid phase. psu.eduresearchgate.net These studies monitor changes in the NMR spectrum as a function of temperature to understand dynamic processes such as the rotation of the bulky tert-butyl groups.
Research has shown that in the solid state, the rotational and librational (wobbling) motions of the tert-butyl groups are hindered. psu.edu The energy barriers for these motions are found to be 20-30% higher in the solid phase compared to in solution. psu.eduresearchgate.net This increase is attributed to the restrictive forces of the crystal lattice. Interestingly, the distinct rotational and librational processes that can be observed separately in solution appear to merge into a single, combined process in the solid state, where both motions slow down simultaneously as the temperature is lowered. psu.edu
The analysis of variable-temperature ¹³C CP/MAS NMR spectra allows for the measurement of the energy barriers associated with these dynamic processes. psu.edu These experimental findings, when compared with computational models, provide a detailed picture of the conformational dynamics and the energetic landscape of this highly constrained molecule. researchgate.net
Table 2: Research Findings from Dynamic NMR Studies of Solid this compound
| Spectroscopic Technique | Key Finding | Quantitative Detail | Reference |
| ¹³C CP/MAS NMR | Increased energy barriers for molecular motion in the solid state. | Barriers are 20-30% higher than in solution. | psu.eduresearchgate.net |
| ¹³C CP/MAS NMR | Merging of dynamic processes in the solid state. | Rotation and libration merge into a single observable process. | psu.edu |
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic environment of molecules like tri-tert-butylmethanol. These methods provide insights into bond lengths, angles, and the distribution of electrons, which are crucial for predicting reactivity and stability.
Density Functional Theory (DFT) Calculations on Tri-tert-butylmethane and Analogs
Density Functional Theory (DFT) has become a popular quantum chemical method for analyzing the structure-property relationships of crystalline compounds. DFT calculations have been instrumental in studying sterically crowded molecules, such as tri-tert-butylmethane, an analog of this compound. These studies help in understanding the significant steric hindrance among the closely packed tert-butyl groups.
Structural and energetics studies of tri- and tetra-tert-butylmethane have been performed to understand the effects of extreme steric congestion. For instance, calculations on tetra-tert-butylmethane, a hypothetical compound, suggest that for it to exist, the C-C bonds to the central carbon would need to be significantly elongated, to approximately 166.1 pm, to mitigate steric effects. This is a considerable increase from the typical C-C bond length.
| Calculated Bond Parameters for Sterically Hindered Alkanes | |
| Molecule | Calculated Central C-C Bond Length (pm) |
| Tetra-tert-butylmethane | 166.1 |
This table illustrates the significant bond elongation predicted by computational models to accommodate extreme steric hindrance.
Analysis of Stereoelectronic Effects in this compound Systems
Stereoelectronic effects are crucial in determining the geometry and reactivity of molecules by considering the spatial arrangement of orbitals. In a molecule as sterically congested as this compound, these effects, arising from interactions between bonding and/or non-bonding orbitals, play a significant role.
These effects are governed by the principle of maximizing the overlap between a donor orbital (a high-energy bonding or non-bonding orbital) and an acceptor orbital (a low-lying anti-bonding orbital). The magnitude of these stabilizing interactions is sensitive to the relative orientation and energy gap between the interacting orbitals. In highly hindered systems, the competition between stabilizing stereoelectronic interactions and destabilizing steric repulsions dictates the final molecular geometry. Computational methods are essential for dissecting these competing effects and predicting the most stable conformations. A systematic theoretical study on substituted ethanes and ethenes reveals that the acceptor ability of σ bonds is influenced by factors such as the electronegativity of substituents and the energy of the σ* orbitals. acs.org
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations are particularly useful for understanding how its bulky nature affects its behavior in solution.
Solvent Effects on Highly Hindered Alcanols and Analogs
The interaction of highly hindered alcohols with solvents is a complex phenomenon. MD simulations of short-chain alcohols in aqueous solutions have shown that the size and shape of the alkyl group significantly influence the surrounding water structure. For tertiary alcohols like tert-butanol (B103910), simulations have been used to study excess thermodynamic properties and the effect on the temperature of maximum density of water. researchgate.net
The addition of alcohols to water can lead to the formation of microstructures within the solution. While smaller alcohols may distribute homogeneously, larger or more hindered alcohols can lead to heterogeneous distributions and even aggregation, particularly in the water-rich region of mixtures. acs.org The hydrophobic nature of the tert-butyl groups in this compound is expected to lead to significant structuring of the surrounding solvent molecules.
Electronic Fluctuations and Solution Dynamics
The dynamic environment of a solution leads to constant fluctuations in the electronic structure of the solute. MD simulations, particularly those employing polarizable force fields, can capture these electronic fluctuations and their impact on the solution's properties. For alcohol-water mixtures, these simulations have accurately reproduced experimental data for properties like the dielectric constant, which is heavily influenced by the electronic distribution within the molecules. acs.org
The presence of solutes like alcohols can also induce fluctuations in the local concentration and structure of the solvent. For instance, simulations of n-alcohols on aqueous surfaces have shown that the length of the hydrocarbon chain affects the homogeneity of their distribution, with longer chains leading to increased fluctuations. aip.org The extensive steric bulk of this compound would likely amplify such effects, leading to significant dynamic heterogeneity in its solutions.
Thermodynamic Parameter Prediction
Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, which are essential for understanding their stability and reactivity. For a strained molecule like this compound, these predictions are particularly valuable.
Thermochemical studies have been conducted on this compound to determine its enthalpy of combustion and formation. These experimental values serve as important benchmarks for theoretical calculations. Computational methods, such as the Gaussian-3 (G3) model and its variants, have been used to calculate the heats of formation for various organic molecules with a high degree of accuracy. By applying such methods to this compound and its analogs, it is possible to predict their thermodynamic stability. For the related compound, tri-tert-butylmethane, the standard enthalpy of formation in the gaseous state has been determined, providing insight into the strain energy associated with its sterically crowded structure.
| Thermodynamic Data for Tri-tert-butylmethane | |
| Property | Value |
| Standard Enthalpy of Formation (gas) | -235.2 ± 4.3 kJ·mol⁻¹ |
| Strain Enthalpy | 156.1 kJ·mol⁻¹ |
This table presents key thermodynamic parameters for tri-tert-butylmethane, highlighting the significant strain energy.
Force Field Development and Refinement for Sterically Hindered Systems
A force field in molecular modeling is a set of potential energy functions and associated parameters used to describe the interactions between atoms within a system. wikipedia.org These are essential for performing molecular dynamics (MD) or Monte Carlo simulations. The accuracy of such simulations is fundamentally determined by the quality of the underlying force field. ethz.ch
Standard, general-purpose force fields like AMBER, CHARMM, or OPLS are parameterized for common classes of molecules, such as proteins and organic liquids. fiveable.me However, molecules with extreme steric hindrance, such as this compound, pose a significant challenge to these standard models. The three bulky tert-butyl groups surrounding the central carbon create a highly crowded environment, leading to unusual bond angles, strained dihedral angles, and significant van der Waals repulsion. These unique structural features are often poorly represented by transferable parameters designed for less congested molecules. fiveable.me
Developing or refining a force field for a sterically hindered system like this compound requires a specific and careful parameterization strategy:
Parameter Derivation: Parameters for a new force field are typically derived from high-level quantum mechanics (QM) calculations, experimental data, or a combination of both. wikipedia.org For a unique molecule, QM calculations are essential for accurately mapping the potential energy surface, especially for torsional profiles around strained bonds. acs.orgnih.gov
Non-Bonded Interactions: The van der Waals interactions, often modeled using a Lennard-Jones potential, are critical. In a crowded molecule, the repulsive term of this potential dominates in many intramolecular atom pairs. Standard parameters may lead to an overly repulsive core, causing structural distortions in simulations. Refinement might involve adjusting the atomic radii or the depth of the potential energy well for the specific atoms involved to better reflect the true energetics of the crowded environment. nih.gov
Torsional Potentials: The rotational barriers around the C-C bonds in this compound are significantly influenced by the steric clash between the tert-butyl groups. Standard dihedral parameters are unlikely to capture these complex energy profiles accurately. A specific reparameterization of the torsional terms, often involving fitting to a QM-derived rotational energy profile, is necessary to correctly model the conformational preferences and dynamics. acs.orgacs.org
Electrostatics and Polarization: Most classical force fields use a fixed-charge model, which can be a limitation for molecules with complex electronic environments. wikipedia.org The steric strain in this compound can induce electron density polarization that is not captured by fixed charges. For highly accurate simulations, a polarizable force field, which allows for the redistribution of charge in response to the local electric field, may be required. nih.govnih.gov
The development process for such a specialized force field is iterative, involving parameter derivation, simulation of bulk properties (like density or heat of vaporization), and comparison with experimental data, followed by further refinement until the model can accurately reproduce the known physical and chemical properties of the substance. acs.orgmdpi.comresearchgate.net
Reactivity Studies and the Influence of Steric Hindrance
General Principles of Steric Hindrance in Organic Reactions
Steric hindrance is a phenomenon in which the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction. libretexts.org This non-bonding interaction arises from the repulsion between electron clouds of atoms or groups that are in close proximity. In essence, bulky substituents can physically block the approach of a reagent to a reactive site, thereby slowing down or even preventing a reaction that would otherwise be favorable. The magnitude of the steric effect is directly related to the size of the interacting groups; larger groups exert a greater steric hindrance.
In the context of tri-tert-butylmethanol, the tri-tert-butylmethyl group is one of the most sterically demanding substituents known in organic chemistry. The three tert-butyl groups, each with three methyl groups, create a formidable shield around the central carbon and the attached hydroxyl group. This extreme steric bulk is the primary determinant of the compound's chemical behavior, often overriding electronic effects that might otherwise influence its reactivity.
Reaction Profiles and Mechanisms Under Extreme Steric Constraints
The immense steric shielding in this compound results in unique reaction profiles, particularly in reactions involving the hydroxyl group and the alpha-carbon.
Alkoxide Formation and Stability
The formation of an alkoxide from an alcohol typically involves the deprotonation of the hydroxyl group by a base. While this compound possesses a proton on its hydroxyl group, its reaction to form the corresponding tri-tert-butylmethoxide is significantly influenced by steric factors. The extreme crowding around the hydroxyl group can hinder the approach of a base, requiring the use of exceptionally strong and sterically unencumbered bases for deprotonation to occur.
Once formed, the tri-tert-butylmethoxide anion would be expected to be highly unstable in solution due to the severe steric hindrance to solvation. The stability of an alkoxide ion in solution is heavily dependent on the ability of solvent molecules to arrange themselves around the negative charge, thereby dispersing it. In the case of tri-tert-butylmethoxide, the bulky tert-butyl groups would effectively prevent solvent molecules from approaching and stabilizing the negatively charged oxygen atom. This lack of solvation would render the alkoxide extremely reactive and basic.
Reactivity with Organometallic Reagents
Organometallic reagents, such as organolithium compounds and Grignard reagents, are potent nucleophiles and strong bases. byjus.comsciencemadness.org Their reactions with alcohols can proceed via two main pathways: nucleophilic attack at the carbon bearing the hydroxyl group (if it is part of a carbonyl or other electrophilic group) or deprotonation of the hydroxyl group.
In the case of this compound, a nucleophilic attack by an organometallic reagent at the central carbon atom is virtually impossible due to the prohibitive steric hindrance. The three tert-butyl groups form an impenetrable barrier, preventing the approach of the nucleophile.
Therefore, the primary mode of reaction between this compound and a sufficiently strong organometallic reagent would be an acid-base reaction, where the organometallic compound acts as a base and deprotonates the hydroxyl group to form the corresponding alkoxide and the hydrocarbon of the organometallic reagent. For example, with a strong base like n-butyllithium, the deprotonation of the hydroxyl group would be the expected outcome.
| Organometallic Reagent | Expected Reaction with this compound | Primary Factor |
|---|---|---|
| n-Butyllithium | Deprotonation of the hydroxyl group | High basicity of the reagent |
| Methylmagnesium Bromide (Grignard Reagent) | Likely no reaction or very slow deprotonation | Extreme steric hindrance preventing nucleophilic attack and moderate basicity |
Acid-Base Properties of Sterically Hindered Alcohols
The acidity of an alcohol is determined by the stability of its conjugate base, the alkoxide ion. In the gas phase, the acidity of alcohols increases with increasing alkyl substitution due to the polarizability of the larger alkyl groups, which helps to stabilize the negative charge. However, in solution, this trend is reversed, and less substituted alcohols are more acidic. This reversal is attributed to the dominant role of solvation in stabilizing the alkoxide ion.
Solvation plays a critical role in determining the acidity of alcohols in solution. orgsyn.org Solvent molecules, particularly protic solvents like water or ethanol, can form hydrogen bonds with the negatively charged oxygen of the alkoxide, thereby dispersing the charge and stabilizing the ion. The more effectively the alkoxide is solvated, the more stable it is, and consequently, the more acidic the parent alcohol.
In this compound, the extreme steric hindrance created by the three tert-butyl groups severely impedes the approach of solvent molecules to the oxygen atom of the corresponding alkoxide. This "steric inhibition of solvation" drastically destabilizes the tri-tert-butylmethoxide ion in solution. As a result, this compound is expected to be an exceptionally weak acid, significantly weaker than less hindered tertiary alcohols like tert-butanol (B103910).
| Alcohol | Steric Hindrance | Relative Acidity in Solution | Reason |
|---|---|---|---|
| Methanol | Low | Highest | Minimal steric hindrance allows for effective solvation of the methoxide (B1231860) ion. |
| Ethanol | Moderate | High | Slightly more hindrance than methanol, but still well-solvated. |
| tert-Butanol | High | Low | Significant steric hindrance impedes solvation of the tert-butoxide ion. |
| This compound | Extreme | Lowest | Severe steric inhibition of solvation of the tri-tert-butylmethoxide ion. |
Oxidation and Reduction Pathways of Highly Hindered Alcohols
The oxidation of alcohols typically involves the removal of a hydrogen atom from the hydroxyl group and a hydrogen atom from the carbon atom bearing the hydroxyl group. Tertiary alcohols, lacking a hydrogen atom on the alpha-carbon, are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols. masterorganicchemistry.com
In the case of this compound, this resistance to oxidation is further amplified by the profound steric hindrance. The bulky tert-butyl groups effectively shield the hydroxyl group and the central carbon from the approach of oxidizing agents. Any oxidation would necessitate the cleavage of a carbon-carbon bond, which would require harsh reaction conditions. Therefore, this compound is exceptionally resistant to oxidation.
Similarly, the reduction of an alcohol to an alkane is a difficult transformation that typically requires harsh conditions or conversion of the hydroxyl group to a better leaving group. For this compound, any potential reduction pathway would be severely hindered by the steric bulk surrounding the reactive center, making its reduction extremely challenging.
Enzymatic Reactivity and Biocatalytic Transformations
The bulky nature of this compound presents a significant challenge for chemical synthesis and transformations. Biocatalysis, with its inherent selectivity and operation under mild conditions, offers a promising alternative. However, the extreme steric hindrance of this compound and similar tertiary alcohols pushes the boundaries of enzymatic capabilities.
Biocatalytic Resolution of Sterically Hindered Alcohols and Esters
Enzymatic kinetic resolution (KR) is a widely used method for obtaining enantiomerically pure compounds. This technique relies on the differential reaction rates of two enantiomers with an enzyme, allowing for the separation of a racemic mixture. While highly effective for primary and secondary alcohols, the kinetic resolution of tertiary alcohols is notoriously difficult due to their steric bulk, which impedes their access to the enzyme's active site. frontiersin.org
Despite these challenges, certain lipases have shown promise in the resolution of sterically hindered tertiary alcohols. Lipase (B570770) A from Candida antarctica (CAL-A) is particularly noteworthy for its ability to accommodate bulky substrates. researchgate.net Research has focused on optimizing reaction conditions to improve the efficiency of these resolutions. For instance, studies on the enzymatic kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols using CAL-A have demonstrated that the choice of acyl donor and solvent significantly impacts conversion rates and enantiomeric excess (ee). frontiersin.org
In one study, the optimization of the kinetic resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (B1295399) and 1-methyl-2,3-dihydro-1H-inden-1-ol with CAL-A led to high conversions (44-45%) and excellent enantiomeric excess (96-99%) in a significantly reduced reaction time of 4-5 hours. frontiersin.org These results represent a substantial improvement over previous reports that required much longer reaction times. frontiersin.org
Below is a table summarizing the results of lipase-catalyzed kinetic resolution of a sterically hindered tertiary alcohol, 2-phenyl-3-butyn-2-ol (B89498), using Candida antarctica lipase A (CAL-A).
| Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Ester (eep, %) | Enantioselectivity (E) |
|---|---|---|---|---|---|
| Vinyl acetate | Toluene | 72 | 20 | >99 | >200 |
| Vinyl hexanoate | Toluene | 24 | 35 | >99 | >200 |
| Vinyl laurate | Toluene | 48 | 25 | >99 | >200 |
Data adapted from a study on the kinetic resolution of 2-phenyl-3-butyn-2-ol catalyzed by CAL-A. researchgate.net
Enzyme Active Site Adaptations for Bulky Substrates
The ability of certain enzymes to process sterically demanding substrates is a direct consequence of the architecture and flexibility of their active sites. The active site is a three-dimensional cleft or pocket within the enzyme where the substrate binds and the chemical reaction occurs. nih.gov For a bulky molecule like this compound to be accommodated, the active site must be sufficiently large and possess a degree of conformational flexibility.
Rational design and directed evolution are powerful protein engineering strategies employed to enhance the activity and selectivity of enzymes towards non-natural or sterically hindered substrates. nih.gov These techniques involve making specific modifications to the amino acid sequence of an enzyme to alter the size, shape, and chemical environment of the active site.
For instance, a mutagenesis study on Candida antarctica lipase A (CAL-A) was conducted to improve its activity towards tertiary alcohols. By applying rational design, researchers aimed to create mutants with enhanced catalytic efficiency for these challenging substrates. researchgate.net Another study demonstrated that mutating a single amino acid in a Bacillus-like esterase, which had very low activity for tertiary alcohol esters, resulted in a 26-fold increase in its conversion rate. nih.gov
X-ray crystallography is a crucial tool for understanding how enzymes accommodate bulky substrates. By determining the three-dimensional structure of an enzyme in complex with a substrate or a transition-state analog, researchers can visualize the specific interactions within the active site. nih.gov For example, the crystal structure of Rhizomucor miehei lipase revealed an active site triad (B1167595) similar to that of serine proteases, providing insights into its catalytic mechanism. nih.gov While a crystal structure of a lipase with this compound is not available, studies with other bulky alcohols can elucidate the principles of substrate binding and catalysis.
Influence of Steric Bulk on Reaction Kinetics and Thermodynamics
The immense steric bulk of the three tert-butyl groups in this compound profoundly influences its reactivity, affecting both the kinetics and thermodynamics of chemical transformations.
Steric hindrance is a consequence of the spatial arrangement of atoms within a molecule that can slow down chemical reactions. nii.ac.jp In the case of this compound, the voluminous tert-butyl groups create a congested environment around the central carbon and hydroxyl group, impeding the approach of reactants and influencing the stability of transition states. nii.ac.jp
From a kinetic standpoint, steric hindrance generally increases the activation energy (Ea) of a reaction. The activation energy is the minimum energy required for a reaction to occur. amherst.edu For a nucleophile to attack the central carbon of this compound, it must overcome significant steric repulsion from the tert-butyl groups. This leads to a higher energy transition state and, consequently, a slower reaction rate compared to less hindered alcohols. quora.com
The Arrhenius equation, k = Ae-Ea/RT, quantitatively relates the rate constant (k) of a reaction to the activation energy (Ea), the absolute temperature (T), the gas constant (R), and the pre-exponential factor (A). The pre-exponential factor, or frequency factor, is related to the frequency of collisions between reactant molecules with the correct orientation. Steric hindrance can also reduce the value of A by decreasing the probability of a productive collision orientation.
The solvolysis of tert-butyl chloride, a structurally related compound, provides a classic example of how steric effects can influence reaction rates. While direct kinetic data for this compound is scarce, studies on the solvolysis of 2,4,6-tri-t-butylbenzyl chloride have shown an unexpected high reactivity attributed to steric acceleration and steric hindrance to solvation at the reaction site. researchgate.net
From a thermodynamic perspective, steric hindrance can affect the enthalpy (ΔH) and entropy (ΔS) of a reaction. The relief of steric strain can be a driving force for certain reactions. For instance, the formation of a carbocation from a highly congested tertiary alcohol can be thermodynamically favored if it leads to a more stable, less strained intermediate.
The table below presents activation parameters for the solvolysis of 2,4,6-tri-t-butylbenzyl chloride in tert-butyl alcohol-water mixtures, illustrating the impact of steric hindrance on reaction thermodynamics.
| Solvent Composition (% t-BuOH in Water) | Temperature (°C) | Rate Constant, k x 105 (s-1) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|---|
| 90% t-BuOH | 25.0 | 1.85 | 26.5 | +10.4 |
| 80% t-BuOH | 25.0 | 10.3 | 24.8 | +8.8 |
| 70% t-BuOH | 25.0 | 36.7 | 23.3 | +6.6 |
| 60% t-BuOH | 25.0 | 104 | 22.5 | +6.1 |
Data adapted from a study on the solvolysis of 2,4,6-tri-t-butylbenzyl chloride. researchgate.net
The positive entropy of activation (ΔS‡) observed for the solvolysis of 2,4,6-tri-t-butylbenzyl chloride is noteworthy and has been attributed to steric hindrance to solvation in the ground state. researchgate.net This suggests that the release of solvent molecules upon transitioning to the more sterically demanding transition state leads to an increase in disorder.
Applications and Derivatives in Specialized Chemical Contexts
Ligand Design in Coordination Chemistry
The tri-tert-butylmethyl group is one of the bulkiest alkyl groups available to synthetic chemists. When incorporated into ligands, it imposes significant steric constraints that fundamentally alter the properties of the resulting metal complexes.
The primary application of the tri-tert-butylmethanol framework in ligand design is the creation of extreme steric hindrance around a metal center. This steric shielding can stabilize unusual coordination numbers and oxidation states, as well as influence the reactivity of the metal complex by physically blocking access to the metal. mdpi.com
For instance, ligands incorporating bulky tert-butyl groups are synthesized to enforce specific geometries and prevent undesirable side reactions, such as the formation of inactive dimeric species. chemrxiv.org The synthesis of these ligands often involves multi-step pathways where the tri-tert-butylmethyl moiety is constructed and then attached to a coordinating atom like phosphorus or nitrogen. The significant steric demand of these ligands can shape the geometry of the complex, facilitate or prevent certain reaction pathways, and enable new types of chemical reactivity. mdpi.com
Table 1: Examples of Sterically Demanding Ligands and Their Features
| Ligand Type | Key Feature | Influence on Metal Complex |
|---|---|---|
| Bulky Phosphines | Large cone angles | Stabilize low-coordinate species, influence catalytic selectivity |
| Terphenyl Ligands | Rigid, crowded backbone | Create a well-defined pocket around the metal center |
The volatility of an organometallic complex is a critical property for applications such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where precursors must be transported in the gas phase. The incorporation of bulky, non-polar alkyl groups like the tri-tert-butylmethyl group can enhance the volatility of a metal complex.
This effect stems from the principle that large, sterically hindered ligands effectively encapsulate the metal center. This shielding minimizes intermolecular forces (e.g., van der Waals interactions) between individual complex molecules, which are responsible for holding them in the solid or liquid state. By reducing these interactions, the energy required to transition the complex into the gas phase is lowered, thereby increasing its volatility. While specific studies on this compound-derived ligands in this context are not abundant, the general principle is well-established in the design of volatile organometallic precursors.
Fluxionality refers to dynamic processes in molecules where chemically equivalent groups interchange their positions on a specific timescale, often observed by Nuclear Magnetic Resonance (NMR) spectroscopy. ethernet.edu.etnih.gov The steric bulk of ligands derived from this compound can significantly influence these processes.
Large ligands can hinder or completely stop certain dynamic behaviors, such as the rotation around a metal-ligand bond or the intramolecular exchange of ligands. ilpi.com For a fluxional process to occur, the molecule must pass through a higher-energy transition state. A sterically demanding group can dramatically increase the energy of this transition state due to steric clashes, thereby slowing down or "freezing out" the dynamic process on the NMR timescale. ilpi.com This allows for the isolation and study of specific isomers that would otherwise be rapidly interconverting. The interplay between steric hindrance and the metal's preference for a certain geometry can lead to unique structural flexibility and reactivity. rsc.org
Advanced Synthetic Reagents and Intermediates
Beyond coordination chemistry, this compound and its derivatives serve as valuable precursors for highly specialized organic molecules and reactions.
The extreme steric hindrance of the tri-tert-butylmethyl group enables its use in synthesizing unique molecular structures. The p-nitrobenzoate ester of tri-tert-butylcarbinol, for example, undergoes solvolysis to yield 3,3,4,4-tetramethyl-2-t-butylpentene-1, a highly branched and unusual olefin. This transformation highlights how the steric strain within the molecule can drive reactions toward specific, non-obvious products. The parent alcohol can also be used as a precursor for the synthesis of t-butyl triptyl ketone.
Furthermore, related tertiary alcohols like tert-butanol (B103910) are employed in important industrial reactions such as the Friedel-Crafts alkylation of phenol (B47542). In this process, the alcohol acts as a precursor to the tert-butyl carbocation, which then alkylates the phenol ring to produce valuable compounds like 2-tert-butylphenol (B146161) and 4-tert-butylphenol. These products are used as intermediates for pesticides, fragrances, and antioxidants.
A significant application of sterically hindered tertiary alcohols is in the green synthesis of organic azides. researchgate.net Organic azides are versatile and highly valuable intermediates in organic synthesis, serving as precursors to amines and as key components in "click chemistry" reactions. ias.ac.inwikipedia.org
Traditional methods for converting alcohols to azides often require harsh reagents or multi-step procedures. acs.org A greener protocol involves the direct reaction of a tertiary alcohol with sodium azide (B81097) in the presence of a strong acid like sulfuric acid. researchgate.net This one-pot method is efficient for sterically hindered alcohols and avoids the need for toxic activating agents or intermediate purification steps. ias.ac.in The reaction proceeds by protonation of the alcohol, followed by the loss of water to form a stable carbocation, which is then trapped by the azide anion. This approach is noted for its simplicity, speed, and reduced generation of hazardous waste. researchgate.net
Table 2: Comparison of Azide Synthesis Methods from Alcohols
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate, Hydrazoic acid | Broad scope | Use of highly toxic/explosive hydrazoic acid, stoichiometric byproducts wikipedia.orgacs.org |
| Appel-type Reaction | Triphenylphosphine, Iodine, Sodium Azide | Avoids hydrazoic acid | Generates stoichiometric phosphine (B1218219) oxide waste ias.ac.in |
| Green Protocol | Sodium Azide, Sulfuric Acid | Simple, one-pot, atom-economical | Typically limited to alcohols that form stable carbocations |
Research into Protein-Small Molecule Interactions (Analogy to tert-butyl alcohol)
In the study of protein-small molecule interactions, this compound serves as a compelling, albeit largely theoretical, model for exploring the upper limits of steric hindrance and hydrophobicity within protein binding cavities. Its use in research is best understood through an analogy to its smaller, more extensively studied counterpart, tert-butyl alcohol. This comparison allows researchers to probe how molecular size and shape fundamentally govern the thermodynamics of binding to hydrophobic pockets within proteins.
Research findings have established that small alcohols can influence protein stability. Studies combining experimental methods and molecular dynamics simulations have shown that tert-butyl alcohol tends to accumulate near the protein surface, which can have a denaturing or destabilizing effect. nih.govnih.gov This destabilization is linked to the disruption of the protein's native hydrophobic interactions. nih.gov Computational mapping techniques have been developed to identify the binding sites of such organic solvents on proteins, revealing that they often bind to pockets within the active site that are lined with hydrophobic residues. nih.gov
The binding of a small, non-polar molecule like tert-butyl alcohol into a hydrophobic cavity is typically driven by the hydrophobic effect. This phenomenon is characterized by the release of ordered water molecules from the protein surface and the ligand, leading to a favorable increase in entropy. However, this favorable interaction is contingent on the ligand fitting within the binding site.
This compound, with its dramatically larger size, presents a significant steric challenge to protein binding sites. While a protein might possess a cavity capable of accommodating tert-butyl alcohol, it is highly improbable that it could bind the much bulkier this compound without substantial, and energetically costly, conformational changes. The direct attachment of three bulky tert-butyl groups to the central carbon atom creates a molecule with a considerable volume, severely restricting its ability to fit into pre-existing protein cavities. mdpi.comoup.com This concept, known as steric hindrance, is a critical factor in determining ligand-receptor compatibility. nih.gov
The thermodynamic consequences of this size difference are profound. For a ligand to bind, the change in Gibbs free energy (ΔG) must be negative. This value is a function of both enthalpy (ΔH) and entropy (ΔS). While the burial of a large hydrophobic molecule like this compound would be entropically favorable due to the hydrophobic effect, the enthalpic penalty required to deform the protein structure to create a sufficiently large cavity would likely be prohibitive. This contrasts with tert-butyl alcohol, where the energetic cost of binding is much lower.
The following interactive table summarizes and compares the key properties of tert-butyl alcohol and this compound, highlighting the physical differences that underpin their distinct (or predicted) interactions with proteins. The thermodynamic values for this compound are theoretical predictions based on its structure, illustrating why its binding is considered energetically unfavorable.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of tri-tert-butylmethanol remains a formidable challenge due to the severe steric hindrance around the central carbon atom. Traditional synthetic approaches often result in low yields, limiting the availability of the compound for further study and application. Future research is critically focused on developing more efficient and selective synthetic methodologies.
One of the few successful reported syntheses involves the reaction of tert-butyllithium (B1211817) with hexamethylacetone. researchgate.net However, this method can be sensitive and may not be amenable to large-scale production. Emerging research is exploring alternative organometallic reagents and reaction conditions that could improve yields and simplify purification.
Key areas for future investigation include:
Catalyst Development: The design of novel catalysts that can operate effectively in sterically demanding environments is a primary goal. This could involve organocatalysts or transition-metal complexes with tailored ligand spheres capable of facilitating the formation of the highly congested C-C bonds required.
Alternative Precursors: Investigation into non-traditional starting materials and synthetic intermediates may open new pathways to the this compound core structure, potentially circumventing the steric limitations of current methods.
Progress in these areas will be crucial for making this compound and its derivatives more accessible for advanced studies and applications.
Advanced Spectroscopic Probes for Real-Time Dynamics of Highly Hindered Systems
The crowded nature of this compound makes it an excellent model system for studying molecular dynamics in sterically constrained environments. Advanced spectroscopic techniques are pivotal in understanding the conformational dynamics and rotational barriers within the molecule.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool. researchgate.netrsc.org Studies have utilized variable temperature 13C CP/MAS NMR to investigate the rotational dynamics of the tert-butyl groups in the solid state. rsc.org These experiments have revealed that the energy barriers to rotation are significantly higher (20-30%) in the solid phase compared to in solution, which is attributed to the constraints imposed by the crystal lattice. rsc.org In solution, dynamic NMR has been used to determine a barrier of 5.3 kcal/mol for the 120° rotation of a methyl group at low temperatures. researchgate.net
Future research directions in this area are likely to include:
Multidimensional NMR Techniques: The application of more sophisticated 2D and 3D NMR experiments, such as ROESY, HSQC, and HMBC, can provide more detailed insights into the through-space interactions and conformational preferences of the molecule. researcher.life
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption or 2D infrared spectroscopy could be employed to observe the vibrational and rotational dynamics of the molecule on much faster timescales, providing a real-time view of molecular motions.
Vibrational Spectroscopy: While detailed vibrational spectra (Raman and IR) for this compound itself are not widely reported, studies on related, less hindered molecules like tert-butanol (B103910) provide a foundation for future work. researchgate.net Such studies could elucidate the nature of intramolecular hydrogen bonding and the effects of steric strain on vibrational modes.
These advanced spectroscopic methods will be instrumental in building a comprehensive picture of the dynamic behavior of highly hindered molecules.
Computational Design of New this compound Derivatives with Tunable Properties
Computational chemistry offers a powerful and predictive approach to exploring the potential of this compound without the immediate need for challenging synthetic work. Theoretical modeling can be used to design novel derivatives with specific, tunable properties.
Drawing parallels from computational studies on the structurally similar tri-tert-butylmethane, methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) can be applied. researchgate.netresearchgate.net For tri-tert-butylmethane, these calculations have been used to investigate intramolecular interactions and the energetic consequences of steric strain. researchgate.netresearchgate.net
Emerging research avenues in the computational design of this compound derivatives include:
Structure-Property Relationships: Systematically modifying the core structure in silico (e.g., by replacing the hydroxyl proton or one of the tert-butyl groups) and calculating the resulting electronic, steric, and spectroscopic properties. This can help identify derivatives with desired characteristics, such as altered acidity, polarity, or coordination ability.
Predicting Spectroscopic Signatures: High-level computational methods can predict NMR chemical shifts and vibrational frequencies. semanticscholar.org These predictions can guide the experimental characterization of newly synthesized derivatives and aid in the interpretation of complex spectra.
Reaction Mechanism Elucidation: Computational modeling can be used to explore the energy landscapes of potential synthetic routes, helping to identify the most promising pathways and reaction conditions for creating new derivatives with enhanced efficiency.
The synergy between computational prediction and experimental validation will accelerate the discovery of new this compound-based molecules with tailored functionalities.
Exploration of this compound in Advanced Materials and Catalysis
While direct applications of this compound are still nascent, its extreme steric bulk makes it and its potential derivatives attractive candidates for roles in advanced materials and catalysis. The exploration of these applications represents a significant frontier.
The primary potential lies in its use as a precursor to extremely bulky ligands for transition metal catalysis. Sterically demanding ligands, such as the analogous tri-tert-butylphosphine (B79228), are known to promote challenging cross-coupling reactions by stabilizing low-coordination-number metal centers and enhancing catalytic activity. qub.ac.ukresearchgate.net The tri-tert-butylmethoxy group, derived from the alcohol, could serve a similar role.
Future research in this domain will likely focus on:
Bulky Ligand Synthesis: Developing methods to convert this compound into novel phosphine (B1218219), N-heterocyclic carbene (NHC), or cyclopentadienyl (B1206354) ligands. The immense steric profile of the tri-tert-butylmethyl group could lead to catalysts with unprecedented reactivity and selectivity.
Polymer Science: Investigating the use of this compound derivatives as monomers or initiating species in polymerization reactions. The bulky nature of the group could impart unique properties to the resulting polymers, such as high thermal stability, altered solubility, or specific morphological characteristics.
Host-Guest Chemistry: The rigid and voluminous structure of the tri-tert-butylmethyl group could be incorporated into larger molecular architectures to create well-defined cavities, making them suitable as hosts in supramolecular chemistry or as building blocks for porous materials.
The exploration of these areas could unlock novel applications for this unique chemical compound, transforming it from a chemical curiosity into a valuable tool for chemists and material scientists.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tri-tert-butylmethanol in a laboratory setting?
- Methodological Answer : this compound can be synthesized via Grignard reagent reactions, such as the reaction of tert-butyl magnesium bromide with ketones or esters, followed by hydrolysis. Alternative routes include the reduction of tri-tert-butylcarbinyl halides. Experimental protocols should emphasize inert atmospheres (e.g., nitrogen) to prevent moisture interference and precise temperature control during exothermic reactions. Purity can be assessed using NMR spectroscopy to confirm the absence of unreacted intermediates or byproducts .
Q. How can researchers determine key physicochemical properties (e.g., logP, solubility) of this compound experimentally?
- Methodological Answer : LogP (octanol-water partition coefficient) can be measured via shake-flask methods combined with HPLC analysis. Solubility in polar/nonpolar solvents is determined gravimetrically after saturation and filtration. Computational tools like COSMOtherm or EPI Suite may predict these properties but require validation against experimental data due to potential discrepancies in steric hindrance modeling caused by the tert-butyl groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves to prevent dermal exposure. Storage should be in airtight containers under inert gas to prevent oxidation. Toxicity data from structurally similar compounds (e.g., tert-butanol) suggest monitoring for respiratory irritation, though compound-specific toxicological studies are limited .
Advanced Research Questions
Q. How should researchers design a systematic review to evaluate conflicting toxicological data on this compound?
- Methodological Answer : Follow the EPA’s literature screening framework:
Conduct keyword searches across databases (e.g., PubMed, SciFinder) using synonyms and IUPAC names.
Exclude non-chemical-specific studies, QSAR models, or non-peer-reviewed sources.
Categorize studies by endpoints (e.g., acute toxicity, carcinogenicity) and assess study quality based on dose characterization, statistical power, and control of confounding variables.
Contradictions may arise from differences in dosing regimens or impurities; meta-regression can identify sources of heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
